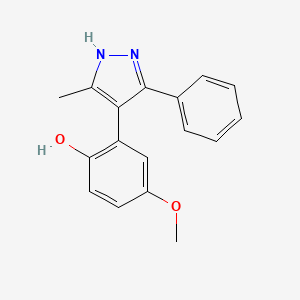![molecular formula C15H14N2O3S B5746140 N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5746140.png)
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide, also known as CA-4 or Combretastatin A-4, is a synthetic compound that belongs to the family of combretastatins. It was first isolated from the South African tree Combretum caffrum and has since been studied for its potential use in cancer treatment. CA-4 has been shown to have anti-tumor activity by disrupting the formation of blood vessels that supply tumors, leading to their starvation and eventual death.
Mechanism of Action
The mechanism of action of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide involves its ability to disrupt the formation of blood vessels that supply tumors. N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide binds to the protein tubulin, which is involved in the formation of microtubules. Microtubules are essential for the formation of blood vessels that supply tumors. By disrupting the formation of microtubules, N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide prevents the formation of blood vessels, leading to the starvation and eventual death of the tumor.
Biochemical and Physiological Effects:
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell proliferation and migration. In addition, N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
The advantages of using N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide in lab experiments include its ability to disrupt the formation of blood vessels that supply tumors, leading to their starvation and eventual death. It has also been shown to have synergistic effects when used in combination with other anti-cancer drugs. However, the limitations of using N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide in lab experiments include its low yield and complex synthesis process.
Future Directions
There are several future directions for the study of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the study of the synergistic effects of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide with other anti-cancer drugs. Additionally, the study of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide in combination with immunotherapy is an area of future research. Finally, the development of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide analogs with improved pharmacological properties is an area of future research.
Synthesis Methods
The synthesis of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide is a complex process that involves several steps. The first step is the synthesis of the key intermediate, 3,4,5-trimethoxybenzaldehyde, which is then used to synthesize the final product. The process involves several chemical reactions including condensation, reduction, and cyclization. The final product is obtained in a yield of approximately 20%.
Scientific Research Applications
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types including breast, lung, and prostate cancer. N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide works by disrupting the formation of blood vessels that supply tumors, leading to their starvation and eventual death. It has also been shown to have synergistic effects when used in combination with other anti-cancer drugs.
properties
IUPAC Name |
N-[(2-hydroxyphenyl)carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-20-11-8-6-10(7-9-11)14(19)17-15(21)16-12-4-2-3-5-13(12)18/h2-9,18H,1H3,(H2,16,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLOZGRQFRNQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5746077.png)


![1-methyl-3-(4-nitrophenyl)benzo[f]quinoline](/img/structure/B5746095.png)


![N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B5746107.png)

![ethyl 4-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5746141.png)
![N-(2-thienylmethyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B5746158.png)
![2-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5746166.png)